molecular formula C10H11IO3 B570352 Methyl 2-(3-iodo-4-methoxyphenyl)acetate CAS No. 124840-58-0

Methyl 2-(3-iodo-4-methoxyphenyl)acetate

Cat. No. B570352
CAS RN: 124840-58-0
M. Wt: 306.099
InChI Key: XPFGJRYNJUCBKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a green synthetic procedure was developed for the two-step synthesis of “methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate” from anthranilic acid . Another synthesis method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

Safety And Hazards

The safety data sheet for a similar compound, “methyl (4-hydroxy-3-methoxyphenyl)acetate”, indicates that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation .

properties

CAS RN

124840-58-0

Product Name

Methyl 2-(3-iodo-4-methoxyphenyl)acetate

Molecular Formula

C10H11IO3

Molecular Weight

306.099

IUPAC Name

methyl 2-(3-iodo-4-methoxyphenyl)acetate

InChI

InChI=1S/C10H11IO3/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3

InChI Key

XPFGJRYNJUCBKC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)OC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl (4-methoxyphenyl)acetate (1 mL, 6.3 mmol) in MeOH (40 mL) was added Ag2SO4 (1.96 g, 6.3 mmol) followed by I2 (1.6 g, 6.3 mmol). The reaction was stirred vigorously at room temperature for 1 hour and then the solids were removed by filtration. The filtrate was diluted with EtOAc (200 mL), and washed with aq. NaHSO3 (2×50 mL) and brine (2×50 mL). The organic layer was dried over Na2SO4, filtered, and concentrated to afford methyl (3-iodo-4-methoxyphenyl)acetate. Rf=0.27 (15% EtOAc/hexanes). 1H NMR (500 MHz, CDCl3) δ 7.68 (d, J=2.0 Hz, 1H), 7.21 (dd, J=8.2, 1.8 Hz, 1H), 6.76 (d, J=8.4 Hz, 1H), 3.85 (s, 3H), 3.68 (s, 3H), 3.52 (s, 2H).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.96 g
Type
catalyst
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two

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